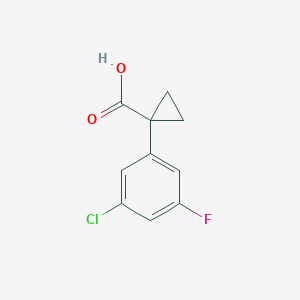
1-(2-chloropyridin-4-yl)cyclobutane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloropyridin-4-yl)cyclobutane-1-carboxylic acid is a chemical compound characterized by the presence of a cyclobutane ring and a chloropyridine group. It is a white solid at room temperature and is soluble in certain organic solvents . This compound is notable for its unique structure, which combines the stability of the cyclobutane ring with the reactivity of the chloropyridine moiety.
准备方法
The synthesis of 1-(2-chloropyridin-4-yl)cyclobutane-1-carboxylic acid typically involves the reaction of 2-chloropyridine with cyclobutanone under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide. The process may also involve the use of solvents like dimethylformamide or tetrahydrofuran to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
化学反应分析
1-(2-Chloropyridin-4-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
科学研究应用
1-(2-Chloropyridin-4-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 1-(2-chloropyridin-4-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The chloropyridine group can bind to enzymes or receptors, modulating their activity. The cyclobutane ring provides structural stability, allowing the compound to maintain its conformation and interact effectively with its targets. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
相似化合物的比较
1-(2-Chloropyridin-4-yl)cyclobutane-1-carboxylic acid can be compared with similar compounds such as:
1-(2-Chloropyridin-4-yl)ethanone: This compound has a similar chloropyridine group but differs in the presence of an ethanone group instead of a cyclobutane ring.
2-Chloro-4-acetylpyridine: Similar to the previous compound, it contains a chloropyridine group but with an acetyl group attached.
The uniqueness of this compound lies in its combination of the cyclobutane ring and the chloropyridine group, which imparts distinct chemical and biological properties .
属性
CAS 编号 |
1260671-03-1 |
|---|---|
分子式 |
C10H10ClNO2 |
分子量 |
211.6 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



